[[1,1'-Bi(cyclohexane)]-1-yl]methanol
Description
Significance of Bicycloalkane-Derived Methanols in Organic Synthesis
Bicycloalkane-derived methanols are valuable building blocks in organic synthesis due to their rigid, three-dimensional structures. This rigidity is a desirable trait in medicinal chemistry and materials science, as it allows for the precise positioning of functional groups in space. The introduction of bicyclic scaffolds can significantly enhance the physicochemical and pharmacokinetic properties of drug analogues by replacing planar aromatic rings. researchgate.net This strategy, often referred to as "escaping from flatland," aims to improve potency, selectivity, and metabolic stability. nih.gov
The utility of these compounds extends to their role as intermediates in the synthesis of more complex molecules. The hydroxymethyl group can serve as a handle for further functionalization, allowing for the construction of novel molecular architectures. For instance, bicycloalkane scaffolds are being explored for their potential as benzene (B151609) bioisosteres, which are crucial in drug discovery. researchgate.net The development of synthetic methods to access functionalized bicycloalkanes, including those with methanol (B129727) substituents, is an active area of research. nih.govnih.gov
Historical Context of Related Cyclohexane (B81311) Derivatives in Academic Studies
The study of cyclohexane derivatives has a rich history in organic chemistry, with foundational work on their stereochemistry shaping our understanding of molecular conformation. rsc.org Early studies focused on the preparation and characterization of simple substituted cyclohexanes, such as dimethylcyclohexanes, to establish their cis and trans configurations. researchgate.net This fundamental research laid the groundwork for understanding the reactivity and properties of more complex cyclohexane-containing molecules.
Over the years, research has expanded to include a wide array of functionalized cyclohexane derivatives with diverse applications. For example, the oxidation of cyclohexane is a commercially significant process for the production of cyclohexanone (B45756) and cyclohexanol, which are precursors to nylon. researchgate.net Furthermore, cyclohexane derivatives have been investigated for their biological activity, with some exhibiting antimicrobial and antifungal properties. azjm.org The synthesis of compounds like cyclohexanedimethanol has also been a subject of industrial and academic interest due to its applications in the polymer industry. google.com
Structural Framework of [[1,1'-Bi(cyclohexane)]-1-yl]methanol: A Review of its Parent Scaffold's Relevance
The parent scaffold of this compound is 1,1'-bicyclohexyl, also known as bicyclohexane. wikipedia.org This molecule consists of two cyclohexane rings joined by a single covalent bond. The two rings are not coplanar and are twisted relative to each other. wikipedia.org This non-planar, rigid structure is a key feature that is imparted to its derivatives.
Structure
3D Structure
Properties
CAS No. |
24869-54-3 |
|---|---|
Molecular Formula |
C13H24O |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
(1-cyclohexylcyclohexyl)methanol |
InChI |
InChI=1S/C13H24O/c14-11-13(9-5-2-6-10-13)12-7-3-1-4-8-12/h12,14H,1-11H2 |
InChI Key |
NOCIDRLAMWWHMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2(CCCCC2)CO |
Origin of Product |
United States |
Synthetic Methodologies for 1,1 Bi Cyclohexane 1 Yl Methanol and Analogues
Retrosynthetic Analysis for the [[1,1'-Bi(cyclohexane)]-1-yl]methanol Core
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comlibretexts.orgyoutube.com
Key Disconnections and Strategic Approaches
The primary disconnection for this compound involves the C-C bond between the bicyclohexyl (B1666981) core and the methanol (B129727) carbon. This leads to two main precursor synthons: a [1,1'-bicyclohexyl]-1-yl cation or anion and a one-carbon electrophile or nucleophile, respectively. A more practical approach involves disconnecting the C-OH bond, which points to a precursor aldehyde, [[1,1'-Bi(cyclohexane)]-1-yl]carbaldehyde, or a corresponding carboxylic acid or ester.
Further disconnection of the bicyclohexyl core itself can be envisioned through a C-C bond connecting the two cyclohexane (B81311) rings. This suggests a coupling reaction between two cyclohexyl moieties, for instance, via a Grignard reaction between cyclohexylmagnesium bromide and cyclohexanone (B45756), which would lead to the isomeric [1,1'-bicyclohexyl]-1-ol. However, for the specific target of this compound, it is more strategic to consider precursors where the bicyclohexyl core is already assembled.
Two key bicyclohexane-containing precursors are particularly attractive: [1,1'-Bicyclohexyl]-1-one and [1,1'-Bicyclohexyl]-1-carboxylic acid. These intermediates offer direct pathways to the target alcohol through reduction or functional group manipulation.
Direct Synthetic Routes to this compound
Direct synthetic routes to this compound primarily involve the functionalization of pre-existing bicyclohexane frameworks.
Reductive Transformations of Bicycloalkane Ketones
A prominent route to this compound involves the reduction of the corresponding ketone, [1,1'-bicyclohexyl]-1-one. This transformation can be achieved using various reducing agents.
Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for the reduction of ketones to secondary alcohols. masterorganicchemistry.comchemguide.co.ukstackexchange.com In the context of synthesizing the target primary alcohol, a two-step process would be necessary: first, a one-carbon extension of the ketone, followed by reduction. However, if the starting material were the corresponding aldehyde, [[1,1'-Bi(cyclohexane)]-1-yl]carbaldehyde, sodium borohydride would be an effective reagent for its reduction to the target primary alcohol. The reaction is typically carried out in an alcoholic solvent like methanol or ethanol.
For the direct conversion of a carboxylic acid precursor, such as [1,1'-bicyclohexyl]-1-carboxylic acid, a more powerful reducing agent is required. Lithium aluminum hydride (LiAlH₄) is capable of reducing carboxylic acids and their esters to primary alcohols. This reaction is usually performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran, followed by an aqueous workup.
Table 1: Reduction of Bicycloalkane Carbonyls
| Precursor | Reagent | Product |
| [[1,1'-Bi(cyclohexane)]-1-yl]carbaldehyde | NaBH₄ | This compound |
| [1,1'-Bicyclohexyl]-1-carboxylic acid | LiAlH₄ | This compound |
Grignard or Organolithium Additions to Bicycloalkane Carbonyls
Grignard and organolithium reagents are potent nucleophiles that add to carbonyl compounds to form new carbon-carbon bonds. pearson.comlibretexts.org This strategy can be employed to synthesize this compound from a suitable bicyclohexane carbonyl precursor.
For instance, the reaction of a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), with [1,1'-bicyclohexyl]-1-carbaldehyde would not yield the target primary alcohol but a secondary alcohol. A more viable approach would be the reaction of an organometallic reagent with a precursor that can introduce the hydroxymethyl group. For example, the reaction of [1,1'-bicyclohexyl]-1-one with a one-carbon Grignard reagent like formaldehyde (B43269) (in the form of paraformaldehyde) is not a standard method.
A more plausible Grignard-based synthesis would involve the reaction of cyclohexylmagnesium bromide with cyclohexanecarbaldehyde. This would lead to the formation of a secondary alcohol, cyclohexyl(cyclohexyl)methanol, which is an isomer of the target compound.
A key synthetic route to the precursor, [1,1'-bicyclohexyl]-1-carboxylic acid, involves the reaction of a Grignard reagent with carbon dioxide. oc-praktikum.dechemicalbook.combiosynth.com Specifically, the reaction of cyclohexylmagnesium bromide with carbon dioxide, followed by acidic workup, can be a potential route to cyclohexanecarboxylic acid, which could then be further elaborated.
Synthesis of Stereoisomers and Enantiomerically Enriched this compound Derivatives
The synthesis of specific stereoisomers or enantiomerically enriched products of this compound derivatives presents a significant challenge due to the presence of a chiral center at the 1-position of the bicyclohexane ring.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are enantiomerically pure compounds that can be temporarily incorporated into a substrate to direct a subsequent diastereoselective reaction. researchgate.netyoutube.comresearchgate.net After the desired stereochemistry is established, the auxiliary can be removed.
In the context of synthesizing enantiomerically enriched this compound, a chiral auxiliary could be attached to a precursor molecule to control the stereochemical outcome of a key bond-forming step. For example, a chiral auxiliary could be appended to a cyclohexanone derivative before the coupling reaction to form the bicyclohexyl system, or it could be used to direct the stereoselective addition of a one-carbon unit to a bicyclohexane carbonyl compound.
Table 2: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary Class | Example | Typical Application |
| Oxazolidinones | Evans' auxiliaries | Asymmetric aldol (B89426) reactions, alkylations |
| Camphorsultams | Oppolzer's sultams | Asymmetric Diels-Alder reactions, alkylations |
| Amino alcohols | (1R,2S)-Ephedrine | Asymmetric reductions, alkylations |
Chiral Catalyst-Enabled Asymmetric Syntheses
The asymmetric synthesis of chiral alcohols, including tertiary alcohols like this compound, represents a significant challenge in modern organic chemistry. The construction of a quaternary stereocenter with high enantiopurity requires carefully designed chiral catalysts that can effectively control the facial selectivity of a nucleophilic attack on a prochiral ketone. While specific examples detailing the asymmetric synthesis of this compound are not extensively documented, analogous transformations provide a clear framework for how such a synthesis could be achieved.
Key strategies in asymmetric synthesis often involve the use of chiral ligands in conjunction with metal catalysts or the use of metal-free organocatalysts. For the synthesis of chiral tertiary alcohols, the asymmetric addition of organometallic reagents to ketones is a common and effective method.
Organometallic Approaches:
A prevalent method for the asymmetric synthesis of tertiary alcohols is the enantioselective addition of organometallic reagents (e.g., Grignard reagents or organozinc reagents) to ketones, catalyzed by a chiral ligand-metal complex. In the context of synthesizing this compound, this would involve the addition of a cyclohexyl nucleophile to cyclohexanone.
For instance, chiral ligands derived from 1,2-diaminocyclohexane (DACH) have been shown to be effective in the asymmetric addition of Grignard reagents to ketones, leading to the formation of enantioenriched tertiary alcohols with up to 95% enantiomeric excess (ee). rsc.org Chiral amino alcohols and diphosphine ligands have also been successfully employed in copper-catalyzed asymmetric conjugate additions and other related transformations, achieving high levels of stereocontrol. nih.gov The choice of ligand is crucial for inducing high enantioselectivity, as it creates a chiral environment around the metal center, thereby directing the approach of the nucleophile to one face of the ketone.
Organocatalytic Approaches:
Asymmetric organocatalysis has emerged as a powerful tool in enantioselective synthesis, offering an alternative to metal-based catalysts. mdpi.com Chiral organocatalysts, such as proline and its derivatives, can activate substrates through the formation of enamines or iminium ions, facilitating highly stereoselective transformations. While direct application to the synthesis of this compound from simple starting materials is less straightforward, organocatalytic methods have been successfully used to construct complex chiral cyclohexane rings. acs.org For example, organocatalytic cascade reactions can lead to the formation of polysubstituted chiral cyclohexanes with excellent diastereo- and enantioselectivity. rsc.org
The following interactive data table summarizes representative examples of chiral catalyst systems that could be adapted for the asymmetric synthesis of this compound analogues, based on reported successes with similar substrates.
| Catalyst System | Reaction Type | Typical Substrates | Reported Enantiomeric Excess (ee) | Reported Yield | Potential Applicability |
|---|---|---|---|---|---|
| Chiral Diamine/Diphosphine Ligands with Copper or Rhodium | Asymmetric Grignard Addition/Conjugate Addition | Ketones, Cyclic Enones | Up to 96% | High | Asymmetric addition of a cyclohexyl Grignard reagent to cyclohexanone. |
| Proline and its Derivatives | Organocatalytic Aldol or Michael Reactions | Aldehydes, Ketones, Nitroalkenes | Often >90% | Good to Excellent | Multi-step synthesis involving the construction of a functionalized chiral cyclohexane precursor. |
| Chiral Phosphoric Acids | Asymmetric Cascade Bicyclization | Indolylmethanols, Propargylic Alcohols | Excellent | Excellent | Potential for novel routes to complex bicyclic structures. |
| Quinine-Thiourea Catalysts | Tandem Wittig/Michael/Aldol Reactions | Lawsone Aldehydes | High | Very Good | Construction of complex polycyclic systems that could be precursors to bicyclohexyl analogues. nih.gov |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of fine chemicals and pharmaceuticals is of increasing importance for minimizing environmental impact and improving the sustainability of chemical processes. rsc.org The synthesis of this compound can be evaluated and optimized through the lens of green chemistry, with a focus on aspects such as atom economy, the use of renewable feedstocks, and the choice of environmentally benign solvents and catalysts.
A plausible and relatively straightforward synthetic route to this compound involves two main steps: the hydrogenation of biphenyl (B1667301) to form bicyclohexyl, followed by a functionalization step to introduce the hydroxymethyl group.
Catalytic Hydrogenation of Biphenyl:
The core bicyclohexyl structure can be efficiently synthesized via the catalytic hydrogenation of biphenyl. This transformation is a key step where green chemistry principles can be effectively applied. Traditional hydrogenation reactions often require harsh conditions and may use catalysts that are not environmentally friendly. However, recent research has focused on developing greener hydrogenation protocols.
For instance, the catalytic hydrogenation of biphenyl to bicyclohexyl has been successfully carried out using supported transition metal catalysts, such as rhodium on carbon (Rh/C) or ruthenium on carbon (Ru/C), in supercritical carbon dioxide (scCO2) as a solvent. researchgate.net This approach offers several advantages over traditional organic solvents, as scCO2 is non-toxic, non-flammable, and easily separable from the product mixture. The use of scCO2 can also lead to higher reaction rates and selectivities at milder temperatures (e.g., 323 K) compared to reactions in conventional solvents (which may require up to 573 K). researchgate.netcapes.gov.br The yield of bicyclohexyl in such systems can be nearly 100%. researchgate.net
Atom Economy:
Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. jocpr.com Addition reactions are inherently more atom-economical than substitution or elimination reactions, which generate stoichiometric byproducts.
The synthesis of this compound can be designed to have a high atom economy. A potential route from bicyclohexyl could involve a Grignard-type addition. For example, the reaction of bicyclohexylmagnesium bromide with formaldehyde would, after an aqueous workup, yield the desired product. This addition reaction, in principle, has a 100% atom economy in the C-C bond-forming step.
The following interactive data table outlines some green chemistry considerations for a plausible synthesis of this compound.
| Synthetic Step | Green Chemistry Principle | Implementation and Benefits | Atom Economy |
|---|---|---|---|
| Biphenyl Hydrogenation | Use of Greener Solvents and Catalysis | Use of supercritical CO2 as a solvent with a recyclable heterogeneous catalyst (e.g., Rh/C). This avoids the use of volatile organic compounds and allows for milder reaction conditions and easy catalyst separation. researchgate.net | 100% (Addition Reaction) |
| Functionalization (e.g., Grignard-type reaction) | High Atom Economy | The addition of a C1 unit (e.g., from formaldehyde) to a bicyclohexyl organometallic species is an addition reaction, which is inherently atom-economical. nih.gov | Theoretically 100% for the bond-forming step. |
| Overall Process | Waste Reduction | The use of catalytic and highly atom-economical steps minimizes the formation of byproducts, leading to a more sustainable overall process. | High, dependent on the specific reagents and workup procedures. |
By integrating chiral catalysis for asymmetric synthesis and adhering to green chemistry principles, the production of this compound and its analogues can be achieved in an efficient, stereoselective, and environmentally responsible manner.
Conformational Analysis of 1,1 Bi Cyclohexane 1 Yl Methanol Systems
Experimental Investigations of Cyclohexane (B81311) Ring Conformations in Bi(cyclohexane) Scaffolds
Experimental techniques provide invaluable insights into the preferred conformations and dynamic processes of bi(cyclohexane) systems. These methods offer a direct probe into the structural realities of these molecules in both solution and the solid state.
Dynamic Nuclear Magnetic Resonance Spectroscopy Studies
Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful tool for investigating the kinetics of conformational changes in cyclohexane rings. For substituted cyclohexanes, the interconversion between two chair conformations, known as ring flipping, can be monitored by observing the temperature-dependent changes in the NMR spectrum. youtube.com At low temperatures, the ring flip is slow on the NMR timescale, allowing for the distinction of axial and equatorial protons, which resonate at different frequencies. youtube.com As the temperature increases, the rate of interconversion increases, leading to the coalescence of these distinct signals into a single, time-averaged peak. youtube.com
| Parameter | Description | Typical Value for Cyclohexane |
| Coalescence Temperature (Tc) | The temperature at which two exchanging signals merge into a single peak. | Varies with spectrometer frequency and chemical shift difference. |
| Rate Constant (k) at Tc | The rate of conformational exchange at the coalescence temperature. | Can be calculated from the chemical shift difference of the exchanging nuclei. |
| Free Energy of Activation (ΔG‡) | The energy barrier for the ring flipping process. | Approximately 10-11 kcal/mol. |
X-ray Crystallography of Solid-State Conformations
X-ray crystallography provides precise information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles. nih.gov This technique offers a static picture of the molecule in its lowest energy conformation within the crystal lattice.
While a crystal structure for [[1,1'-bi(cyclohexane)]-1-yl]methanol is not publicly available, the structure of the closely related compound, [1,1′-bicyclohexane]-1,1′-diol, has been determined. researchgate.net In this symmetric diol, the cyclohexane moieties adopt chair conformations. researchgate.net The asymmetric unit contains three independent molecules, and cooperative hydrogen bonding connects them into infinite chains. researchgate.net This structural data provides a strong indication that the cyclohexane rings in the bi(cyclohexane) scaffold of this compound will also adopt a chair conformation in the solid state. The hydroxymethyl group would likely influence the packing of the molecules in the crystal lattice through hydrogen bonding.
| Compound | Crystal System | Space Group | Key Conformational Feature |
| [1,1′-Bicyclohexane]-1,1′-diol | Triclinic | P | Cyclohexane rings in chair conformations. researchgate.net |
Computational Approaches to Conformational Landscapes
Computational chemistry offers a powerful complement to experimental methods for exploring the conformational preferences and flexibility of molecules. These theoretical approaches can provide detailed energetic and structural information for various conformers, including those that may be difficult to observe experimentally.
Density Functional Theory (DFT) Calculations for Energy Minima
Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules, providing accurate geometries and relative energies of different conformers. DFT calculations have been successfully applied to study the conformational preferences of various cyclohexane derivatives. For instance, a Reddit discussion on computational chemistry highlighted the use of DFT with basis sets like Def2-TZVPP for obtaining accurate relative energies of cyclohexane conformers. reddit.com
For this compound, DFT calculations would be able to predict the relative stabilities of different chair-chair combinations of the two rings, as well as the rotational conformers of the hydroxymethyl group. The calculations would likely show that the most stable conformation minimizes steric interactions between the two cyclohexane rings and between the hydroxymethyl group and the axial hydrogens of the ring to which it is attached.
Molecular Mechanics and Molecular Dynamics Simulations for Conformational Flexibility
Molecular mechanics (MM) and molecular dynamics (MD) simulations are computational methods that are particularly well-suited for exploring the conformational flexibility of large and complex molecules. MM methods use classical force fields to calculate the potential energy of a molecule as a function of its geometry, allowing for rapid exploration of the conformational space. MD simulations, on the other hand, simulate the movement of atoms over time, providing insights into the dynamic behavior of the molecule.
These methods can be used to simulate the ring flipping of the cyclohexane rings in this compound and to explore the full range of accessible conformations. The results of such simulations would provide a dynamic picture of the conformational landscape, highlighting the most populated conformational states and the pathways for interconversion between them.
Evaluation of Intramolecular Interactions Governing Conformation
The conformational preferences of this compound are governed by a variety of intramolecular interactions. These include:
Steric Hindrance: The bulky nature of the two interconnected cyclohexyl rings leads to significant steric repulsion. The preferred conformation will be one that minimizes these repulsive interactions. The substitution of a hydroxymethyl group on one of the bridgehead carbons introduces additional steric considerations. libretexts.org
Gauche Interactions: The relative orientation of the two cyclohexane rings around the central C-C bond can lead to gauche-type interactions, which are a form of torsional strain.
Hydrogen Bonding: The hydroxyl group of the hydroxymethyl substituent can form an intramolecular hydrogen bond with a suitably positioned acceptor atom, which could influence the conformational preference of the substituent and the ring.
Influence of Substituents on Cyclohexane Ring Puckering and Orientation
The conformational landscape of the this compound system is significantly dictated by the steric and electronic properties of its constituent substituents: a second cyclohexane ring and a hydroxymethyl group, both attached to the same carbon of the primary cyclohexane ring. The puckering of the cyclohexane rings and the spatial orientation of the substituents are governed by the drive to minimize steric strain, primarily 1,3-diaxial interactions.
In any substituted cyclohexane, there is a thermodynamic preference for bulky substituents to occupy an equatorial position to avoid steric clashes with axial hydrogens on the same face of the ring. libretexts.orglibretexts.org This preference is quantified by the conformational energy or "A-value," which represents the free energy difference between the axial and equatorial conformers. wikipedia.org A larger A-value signifies a stronger preference for the equatorial position. masterorganicchemistry.com
Given the significant steric demand of the cyclohexyl group, it will have a dominant influence on the conformational equilibrium of the ring to which it is attached. In a hypothetical monosubstituted cyclohexane, the cyclohexyl group would strongly favor the equatorial position. However, in the 1,1-disubstituted system of this compound, one substituent must be axial while the other is equatorial in a standard chair conformation. The larger cyclohexyl group will preferentially occupy the equatorial position to minimize 1,3-diaxial interactions, forcing the smaller hydroxymethyl group into the axial position.
The orientation of the second cyclohexane ring is also a critical factor. The two rings in a 1,1'-bicyclohexyl system are not coplanar and are twisted with respect to each other. wikipedia.org This twisting minimizes steric interactions between the hydrogens on the adjacent rings. The puckering of both cyclohexane rings will be a standard chair conformation, as this is the most stable arrangement for a six-membered ring, free of angle and torsional strain. msu.edu
Interactive Data Table: A-Values of Relevant Substituents
The table below presents the conformational A-values for various substituents, providing a basis for understanding the steric preferences in substituted cyclohexanes.
| Substituent | A-Value (kcal/mol) |
| -H | 0 |
| -OH | 0.6 - 0.9 |
| -CH₃ | 1.8 |
| -CH₂CH₃ | 2.0 |
| -c-C₆H₁₁ | 2.2 |
| -C(CH₃)₃ | > 4.5 |
| Value can be influenced by hydrogen bonding solvents. |
Conformational Equilibrium and Interconversion Pathways in Bi(cyclohexane) Architectures
The conformational equilibrium of this compound is dominated by the chair conformation of both cyclohexane rings. The interconversion between the two possible chair conformations of a cyclohexane ring is known as ring flipping or ring inversion. youtube.com This process allows for the interchange of axial and equatorial positions.
For the primary cyclohexane ring in this compound, a ring flip would convert the equatorial cyclohexyl group to an axial position and the axial hydroxymethyl group to an equatorial position. However, due to the significant difference in the steric bulk between the cyclohexyl and hydroxymethyl groups, the two chair conformers are not energetically equivalent. The conformer with the larger cyclohexyl group in the equatorial position is significantly more stable.
The energy barrier for the ring inversion of cyclohexane is approximately 10-11 kcal/mol. masterorganicchemistry.com This process proceeds through several higher-energy intermediate conformations, including the half-chair, twist-boat, and boat conformations. The transition state for the chair-to-twist-boat interconversion is the half-chair conformation.
The conformational equilibrium can be represented as follows:
Conformer A (more stable):
Primary Cyclohexane Ring: Chair conformation
Cyclohexyl Group: Equatorial
Hydroxymethyl Group: Axial
Conformer B (less stable):
Primary Cyclohexane Ring: Chair conformation
Cyclohexyl Group: Axial
Hydroxymethyl Group: Equatorial
The equilibrium will lie heavily towards Conformer A. The relative populations of the two conformers can be estimated using the difference in their free energies (ΔG°), which is related to the difference in their A-values.
Interactive Data Table: Estimated Conformational Equilibrium
This table provides a hypothetical calculation of the energy difference and resulting equilibrium distribution for the two chair conformers of the primary cyclohexane ring at room temperature (298 K).
| Conformer | Equatorial Group | Axial Group | Relative Energy (kcal/mol) | Estimated Population (%) |
| A | Cyclohexyl | Hydroxymethyl | ~0 | >95 |
| B | Hydroxymethyl | Cyclohexyl | >1.0 | <5 |
Reactivity and Mechanistic Investigations of 1,1 Bi Cyclohexane 1 Yl Methanol
Reactions Involving the Primary Alcohol Functionality
The primary alcohol group is the most reactive site in the [[1,1'-Bi(cyclohexane)]-1-yl]methanol molecule. It can participate in a variety of classical alcohol reactions, including esterification, etherification, oxidation, and substitution.
Esterification of this compound can be achieved through several standard methods. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common approach. rug.nl However, due to the equilibrium nature of this reaction, it often requires forcing conditions, such as the removal of water or the use of a large excess of one reactant. rug.nl
A more efficient method for the esterification of a sterically hindered primary alcohol like this compound involves the use of more reactive acylating agents such as acyl chlorides or acid anhydrides. For instance, the reaction with acetic anhydride, often in the presence of a base like pyridine or a catalyst like 4-dimethylaminopyridine (DMAP), would readily yield the corresponding acetate ester. nih.govsrce.hr The reaction with dicyclohexylcarbodiimide (DCC) in the presence of a catalyst is another effective method for esterification. srce.hr
Etherification, while generally less common for this type of alcohol, can be accomplished via the Williamson ether synthesis. This would first involve the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. This alkoxide can then react with an alkyl halide in a nucleophilic substitution reaction to form the ether.
Table 1: Representative Esterification Reactions of this compound This table presents expected products from the esterification of this compound with various reagents based on established chemical principles.
| Reagent | Catalyst/Conditions | Expected Product |
| Acetic Acid | H₂SO₄ (catalytic), heat | [[1,1'-Bi(cyclohexane)]-1-yl]methyl acetate |
| Acetic Anhydride | Pyridine or DMAP | [[1,1'-Bi(cyclohexane)]-1-yl]methyl acetate |
| Benzoyl Chloride | Pyridine | [[1,1'-Bi(cyclohexane)]-1-yl]methyl benzoate |
The oxidation of the primary alcohol functionality in this compound can lead to either an aldehyde or a carboxylic acid, depending on the oxidizing agent used. study.com
Mild oxidizing agents, such as pyridinium chlorochromate (PCC), are selective for the oxidation of primary alcohols to aldehydes. organic-chemistry.orgchemistrysteps.comlibretexts.orgmasterorganicchemistry.com The reaction is typically carried out in an anhydrous solvent like dichloromethane to prevent over-oxidation to the carboxylic acid. organic-chemistry.orglibretexts.org The use of PCC is advantageous as it generally does not affect other functional groups and the reaction conditions are relatively mild. masterorganicchemistry.com
Stronger oxidizing agents, such as chromic acid (generated in situ from chromium trioxide and sulfuric acid, also known as the Jones reagent), will oxidize the primary alcohol to a carboxylic acid. study.com This reaction proceeds through the intermediate aldehyde, which is then further oxidized in the aqueous acidic medium.
Table 2: Oxidation Products of this compound This table outlines the expected carbonyl derivatives from the oxidation of this compound with different oxidizing agents.
| Oxidizing Agent | Product |
| Pyridinium Chlorochromate (PCC) | [1,1'-Bi(cyclohexane)]-1-carbaldehyde |
| Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ | [1,1'-Bi(cyclohexane)]-1-carboxylic acid |
| Chromium Trioxide (CrO₃) / H₂SO₄ (Jones Reagent) | [1,1'-Bi(cyclohexane)]-1-carboxylic acid |
The hydroxyl group of this compound can be replaced by a halogen atom through a nucleophilic substitution reaction. Common reagents for this transformation include thionyl chloride (SOCl₂) for chlorination and phosphorus tribromide (PBr₃) for bromination.
The reaction with thionyl chloride is an effective method for converting primary alcohols to alkyl chlorides. reddit.com The reaction proceeds via a chlorosulfite intermediate, and the byproducts, sulfur dioxide and hydrogen chloride, are gases, which helps to drive the reaction to completion. The addition of a base like pyridine can be used to neutralize the HCl produced. reddit.com
Similarly, phosphorus tribromide is a standard reagent for the conversion of primary alcohols to alkyl bromides. The reaction involves the formation of a phosphite ester intermediate, which is then displaced by the bromide ion.
Table 3: Halogenation of this compound This table shows the expected halogenated products from the reaction of this compound with common halogenating agents.
| Reagent | Product |
| Thionyl Chloride (SOCl₂) | 1-(chloromethyl)-1,1'-bi(cyclohexane) |
| Phosphorus Tribromide (PBr₃) | 1-(bromomethyl)-1,1'-bi(cyclohexane) |
Reactions at the Bi(cyclohexane) Skeleton
The bi(cyclohexane) skeleton is composed of sp³-hybridized carbon atoms and is generally unreactive towards many reagents under normal conditions. However, functionalization can be achieved under more forcing conditions.
Direct functionalization of the cyclohexane (B81311) rings in this compound is challenging due to the lack of reactive sites. The C-H bonds of the cyclohexane rings are strong and non-polar. However, under free-radical conditions, such as in the presence of a radical initiator and a halogen, it is possible to achieve halogenation of the cyclohexane rings. This reaction is typically not very selective and would likely lead to a mixture of products. More advanced C-H functionalization methods could potentially be employed, but specific literature on the application of such methods to this particular substrate is scarce. illinois.eduosti.gov
Under strongly acidic conditions, particularly at elevated temperatures, this compound or its derivatives could potentially undergo rearrangement reactions. sci-hub.se For instance, if the primary alcohol is protonated to form a good leaving group (water), the subsequent loss of water would generate a primary carbocation. While primary carbocations are highly unstable, a rapid 1,2-hydride or 1,2-alkyl (cyclohexyl) shift could occur to form a more stable secondary or tertiary carbocation. msu.eduaskfilo.com Such rearrangements are well-documented in bicyclic and sterically hindered systems and can lead to the formation of isomeric products with different ring structures or substitution patterns. acs.orgpsgcas.ac.in
For example, a 1,2-hydride shift from the adjacent carbon of the cyclohexane ring would lead to a tertiary carbocation, which could then be trapped by a nucleophile or lose a proton to form an alkene. The specific rearrangement pathway would be influenced by the stability of the intermediate carbocations and the reaction conditions. msu.edu
Mechanistic Studies of Key Transformations
To understand the reactivity of this compound, a series of mechanistic studies would be required. These investigations would provide insights into the transition states and intermediates that govern the pathways of its chemical transformations.
Kinetic Isotope Effect Studies
Kinetic Isotope Effect (KIE) studies are a powerful tool for determining the rate-determining step of a reaction and the nature of the transition state. By replacing an atom at a specific position in the this compound molecule with one of its heavier isotopes (e.g., replacing hydrogen with deuterium), scientists can measure the effect of this substitution on the reaction rate.
A primary KIE would be expected if a C-H bond to the hydroxyl-bearing carbon or the O-H bond of the alcohol is broken in the rate-determining step. The magnitude of the KIE can provide information about the symmetry of the transition state. Secondary KIEs could be used to probe changes in hybridization at the reacting center during the reaction.
Table 1: Hypothetical Kinetic Isotope Effect Data for a Postulated Oxidation of this compound
| Isotopically Labeled Substrate | Rate Constant (k) | k_light / k_heavy | Postulated Interpretation |
| This compound | k_H | Reference Rate | |
| [[1,1'-Bi(cyclohexane)]-1-yl]met(D)hanol (C-D) | k_D | > 1 (e.g., 2-7) | C-H bond breaking is part of the rate-determining step. |
| [[1,1'-Bi(cyclohexane)]-1-yl]methan(O-D) | k_OD | > 1 | O-H bond cleavage is involved in the rate-determining step. |
Note: This table is purely illustrative as no experimental data for this compound has been found.
Spectroscopic Monitoring of Reaction Intermediates
The direct observation of reaction intermediates is crucial for confirming a proposed reaction mechanism. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy could be employed to monitor the transformation of this compound in real-time.
For instance, in a proposed acid-catalyzed dehydration reaction, it might be possible to observe the formation of a carbocation intermediate or a protonated alcohol species using low-temperature NMR. Similarly, in an oxidation reaction, the appearance of new carbonyl stretching frequencies in the IR spectrum would indicate the formation of an aldehyde or ketone product.
Computational Mechanistic Elucidation (e.g., Transition State Analysis)
In the absence of experimental data, computational chemistry offers a powerful approach to predict and understand reaction mechanisms. Using methods like Density Functional Theory (DFT), researchers can model the potential energy surface of a reaction involving this compound.
This would involve locating the structures of reactants, products, any intermediates, and, crucially, the transition states that connect them. The calculated energies of these species would allow for the determination of activation barriers, which in turn would predict the feasibility and selectivity of different reaction pathways. Analysis of the vibrational frequencies of the transition state structure would confirm it as a true saddle point on the potential energy surface.
Table 2: Illustrative Computational Data for a Hypothetical SN2 Reaction of a this compound Derivative
| Species | Relative Energy (kcal/mol) | Key Geometric Parameters of Transition State |
| Reactants | 0 | - |
| Transition State | +25 | Bond forming: 2.1 Å; Bond breaking: 2.3 Å |
| Products | -10 | - |
Note: This table is a hypothetical representation of the type of data that would be generated from computational studies, as no such studies on this compound have been published.
Conclusion and Future Research Directions
Summary of Current Research Landscape
Dedicated research focusing exclusively on [[1,1'-Bi(cyclohexane)]-1-yl]methanol is notably limited in current scientific literature. The existing knowledge is primarily confined to database entries that outline its basic physicochemical properties. The compound, with the IUPAC name (1-cyclohexylcyclohexyl)methanol, is characterized by a central quaternary carbon atom bonded to two cyclohexane (B81311) rings and a hydroxymethyl group. nih.gov This structure results in significant steric congestion.
The parent compound, Bicyclohexyl (B1666981), finds use in organic synthesis as a structural building block and as a solvent for specific applications, such as the surface modification of metal oxides. wikipedia.org By extension, the hydroxymethyl functional group on this compound provides a reactive handle for further chemical transformations, suggesting its potential as a more versatile building block or as a monomer for polymerization. However, the current research landscape is sparse, and the compound remains largely unexplored.
Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C13H24O | PubChem nih.gov |
| Molecular Weight | 196.33 g/mol | PubChem nih.gov |
| IUPAC Name | (1-cyclohexylcyclohexyl)methanol | PubChem nih.gov |
| CAS Number | 24869-54-3 | PubChem nih.gov |
| XLogP3 | 4.5 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |
| Rotatable Bond Count | 2 | PubChem nih.gov |
Emerging Methodologies in Bi(cyclohexane)methanol Chemistry
While specific synthetic routes to this compound are not well-documented, advances in the synthesis of sterically hindered molecules and cyclohexane derivatives offer potential pathways. The primary challenge lies in the construction of the quaternary carbon stereocenter.
Catalytic Approaches:
Catalytic Hydrogenation: The synthesis of the bicyclohexyl core can be approached through the catalytic hydrogenation of corresponding aromatic precursors. For instance, rhodium nanoparticles on supported ionic liquid phases (Rh@SILP) have shown efficacy in the selective hydrogenation of aromatic ketones to their cyclohexane derivatives. researchgate.net A similar strategy could be envisioned starting from a suitably substituted biphenyl (B1667301) precursor.
Asymmetric Synthesis: Creating the chiral quaternary center is a formidable challenge. nih.govpnas.orgnih.gov Modern methods like chromium-catalyzed asymmetric allylation of aldehydes can produce homoallylic alcohols with vicinal stereogenic centers, including a quaternary carbon, with high selectivity. organic-chemistry.org Adapting such a methodology could provide a route to an enantiomerically enriched precursor.
Biocatalysis: Ene-reductases are emerging as powerful tools for the asymmetric synthesis of chiral cyclohexenones containing quaternary stereocenters via the desymmetrization of prochiral precursors. nih.govacs.org This biocatalytic approach offers a green and highly selective method for creating such complex structural motifs.
Radical and Photochemical Methods:
Recent developments in photoredox catalysis have enabled the synthesis of sterically hindered α-hydroxy carbonyl compounds through radical-radical coupling under mild conditions. acs.org An organic photoredox catalyst can generate a transient alkyl radical and a persistent ketyl radical, which couple selectively. This strategy could be adapted to form the congested alcohol moiety.
Tandem carbene and photoredox-catalyzed processes have been developed for the synthesis of substituted cyclohexanones via a formal [5+1] cycloaddition, offering a mild approach to constructing two contiguous C-C bonds. nih.gov
These emerging methodologies, though not directly applied to this compound yet, represent the forefront of synthetic organic chemistry and provide a toolbox for tackling the challenges posed by its structure.
Untapped Potential and Challenges in Synthesis and Application
Untapped Potential:
Polymer and Materials Science: The bulky, rigid bicyclohexyl group could impart desirable properties such as high thermal stability, mechanical strength, and specific optical properties to polymers. As a functionalized monomer, this compound could be incorporated into polyesters or polyurethanes. Derivatives of bicyclohexylbenzene are known to be used in liquid crystals, suggesting that this compound could serve as a precursor for novel liquid crystalline materials. tandfonline.com
Medicinal Chemistry: The bicyclo[1.1.1]pentane unit is often used as a bioisostere for phenyl rings in drug design. The larger bicyclohexyl scaffold could similarly serve as a unique, non-planar, and lipophilic three-dimensional scaffold for developing new therapeutic agents. The alcohol functionality allows for its easy conjugation to other molecules of interest.
Challenges in Synthesis and Application:
Synthesis of the Quaternary Center: The greatest obstacle is the efficient and stereoselective construction of the all-carbon quaternary center. nih.govpnas.orgnih.gov Reactions to form such centers are often low-yielding due to severe steric hindrance, which impedes the approach of reagents.
Stereocontrol: Even if the quaternary center is formed, controlling the stereochemistry is exceptionally difficult. The free rotation around the single bond connecting the two rings in precursors complicates the transfer of stereochemical information. nih.govpnas.org Achieving an enantioselective synthesis remains a significant and unsolved challenge.
Functionalization: The steric bulk of the two adjacent cyclohexane rings can shield the hydroxymethyl group, potentially reducing its reactivity in subsequent reactions like esterification or etherification. researchgate.netgoogle.com This could limit its utility as a synthetic intermediate without the use of forcing conditions or highly active catalysts.
Q & A
Q. How can researchers synthesize [[1,1'-Bi(cyclohexane)]-1-yl]methanol, and what are the critical reaction conditions?
Methodological Answer: Synthesis typically involves functionalizing bicyclohexane derivatives. For example, hydroxylation or oxidation of bicyclohexane precursors under controlled conditions. Evidence from structurally similar compounds (e.g., [1,1'-Bi(cyclohexane)]-2,2'-diol) suggests using catalysts like KMnO₄ or CrO₃ under acidic conditions for selective oxidation . Purification may require column chromatography with solvents such as cyclohexane-methanol mixtures, leveraging phase equilibria data to optimize separation .
Q. What are the solubility characteristics of this compound in polar and non-polar solvents?
Methodological Answer: Solubility can be experimentally determined using gravimetric or spectrophotometric methods. Cyclohexane-methanol mixtures exhibit temperature-dependent phase behavior , which may guide solvent selection. For instance, methanol dissolves cyclohexane derivatives at ~57 parts per 100 at 25°C, but solubility decreases in non-polar solvents like hexane . Pre-saturation of solvents and sonication can enhance dissolution.
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer: Refer to safety data sheets (SDS) for analogous compounds like cyclohexanemethanol (CAS 100-49-2), which recommend using fume hoods, nitrile gloves, and eye protection. In case of skin contact, wash with soap and water; for inhalation, move to fresh air . Store in airtight containers away from ignition sources due to flash point similarities (~18°C for cyclohexane derivatives) .
Advanced Research Questions
Q. How can computational methods predict the electronic structure and reactivity of this compound?
Methodological Answer: Density-functional theory (DFT) frameworks, such as the Colle-Salvetti correlation-energy model, can calculate electron density distributions and local kinetic-energy densities . Software like Gaussian or ORCA can optimize molecular geometries and simulate reaction pathways. Validate predictions with experimental spectroscopic data (e.g., IR or NMR) .
Q. What experimental strategies resolve contradictions in adsorption/desorption dynamics during purification?
Methodological Answer: Conflicting data on adsorbent suitability (e.g., ZIF-8’s inefficiency for cyclohexane ) necessitate comparative studies. Use thermogravimetric analysis (TGA) to evaluate adsorption capacities of materials like activated carbon or MOFs. Solvent-exchange methods (e.g., methanol rinsing) can mitigate residual solvent retention .
Q. How do solvent environments affect the photostability and degradation pathways of this compound?
Methodological Answer: Conduct UV-Vis kinetic studies in solvents like cyclohexane and methanol to monitor absorption changes (e.g., λmax shifts). Non-polar solvents like cyclohexane stabilize photoproducts, while polar solvents accelerate degradation via hydrogen bonding . Use HPLC-MS to identify degradation intermediates.
Q. What advanced spectroscopic techniques characterize the compound’s conformational dynamics?
Methodological Answer: Two-dimensional vibrational spectroscopy (2D-IR) and fluorescence lifetime measurements (e.g., time-correlated single-photon counting) reveal rotational and translational motions in solution. For example, biexponential decay analysis in cyclohexane vs. methanol distinguishes solvent-molecule interactions .
Notes
- Avoid abbreviations; use full IUPAC names for clarity.
- For synthesis, prioritize peer-reviewed journals over commercial databases.
- Computational validation requires cross-referencing with empirical data to address potential contradictions (e.g., DFT vs. experimental bond lengths).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
